2-(3-Chlorophenoxy)-2-methylpropanoic acid

Descripción

The exact mass of the compound 2-(3-Chlorophenoxy)-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Chlorophenoxy)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenoxy)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

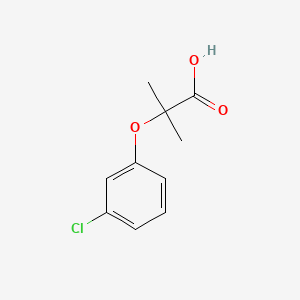

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-chlorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBIVIXQLIVFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169767 | |

| Record name | Propionic acid, 2-(m-chlorophenoxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17413-73-9 | |

| Record name | 2-(3-Chlorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17413-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-(m-chlorophenoxy)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-(m-chlorophenoxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenoxy)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-(3-Chlorophenoxy)-2-methylpropanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid

Introduction

2-(3-Chlorophenoxy)-2-methylpropanoic acid is a member of the phenoxyalkanoic acid class of compounds. While its structural isomer, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid), is well-documented as the active metabolite of the lipid-lowering drug clofibrate, the 3-chloro isomer serves as a crucial chemical analogue and an important molecule in its own right for researchers in drug discovery and environmental science.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, and analytical characterization, designed for scientists and drug development professionals. Understanding these fundamental characteristics is paramount for its effective application in experimental design, from metabolic studies to its use as a synthetic building block.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's identity and physical characteristics is the foundation of all subsequent research and application. These properties govern its solubility, reactivity, and behavior in various experimental systems.

Nomenclature and Structural Identifiers

-

IUPAC Name : 2-(3-chlorophenoxy)-2-methylpropanoic acid.[2]

-

Synonyms : α-(3-Chlorophenoxy)isobutyric acid.

-

CAS Number : 17413-73-9.[3]

-

Molecular Formula : C₁₀H₁₁ClO₃.[3]

-

Molecular Weight : 214.64 g/mol .[3]

The structure consists of a 3-chlorophenol moiety linked via an ether bond to the alpha carbon of isobutyric acid. This substitution pattern is critical to its chemical behavior and differentiates it from its more studied 4-chloro isomer.

| Identifier | Value | Reference |

| IUPAC Name | 2-(3-chlorophenoxy)-2-methylpropanoic acid | [2] |

| CAS Number | 17413-73-9 | [3] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [3] |

| Molecular Weight | 214.64 g/mol | [3] |

| InChI Key | PZBIVIXQLIVFHJ-UHFFFAOYSA-N | [3] |

Physicochemical Data

The physicochemical properties dictate the compound's behavior in solution and its interaction with biological membranes and analytical hardware.

| Property | Value | Significance for Researchers |

| Appearance | White to off-white crystalline powder.[4] | Affects handling, weighing, and formulation. |

| Melting Point | 113-115 °C.[5] | A key indicator of purity. |

| pKa | ~3.62 (estimated for the 3-chloro isomer).[4] | Crucial for predicting ionization state in physiological buffers (pH ~7.4), which impacts solubility, membrane permeability, and receptor binding. At physiological pH, the compound will be predominantly in its anionic carboxylate form. |

| Water Solubility | 1,200 mg/L at 22 °C (for the 3-chloro isomer).[4] | Governs its behavior in aqueous environmental systems and the preparation of stock solutions for in vitro assays. |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, chloroform, and methanol.[6] | Essential for choosing appropriate solvents for synthesis, purification (e.g., chromatography), and analytical sample preparation. |

Synthesis and Purification

The most common and efficient synthesis of 2-(3-chlorophenoxy)-2-methylpropanoic acid is a two-step process involving a Williamson ether synthesis followed by ester hydrolysis. This pathway is favored due to the ready availability of the starting materials and generally high yields.[3]

Synthetic Workflow

The synthesis can be visualized as a logical progression from simple precursors to the final product.

Caption: General synthetic workflow for 2-(3-Chlorophenoxy)-2-methylpropanoic acid.

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis The causality behind this step lies in increasing the nucleophilicity of the phenol. 3-Chlorophenol is weakly acidic, and its deprotonation by a strong base like sodium hydride (NaH) generates the much more potent sodium 3-chlorophenoxide nucleophile.[3] This phenoxide then readily attacks the electrophilic carbon of an alkyl 2-halo-2-methylpropanoate, displacing the halide in a classic SN2 reaction to form the stable ether linkage.[3]

-

To a solution of 3-chlorophenol in a suitable aprotic solvent (e.g., DMF, THF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

-

Allow the reaction to stir for 30-60 minutes to ensure complete formation of the phenoxide.

-

Add ethyl 2-bromo-2-methylpropanoate dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Ester Hydrolysis (Saponification) The purpose of this step is to convert the chemically stable ester intermediate into the desired carboxylic acid. This is achieved via base-catalyzed hydrolysis (saponification).[7] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A final acidification step is required to protonate the carboxylate, yielding the final carboxylic acid product.[7]

-

Dissolve the crude ethyl 2-(3-chlorophenoxy)-2-methylpropanoate in a mixture of a solvent like tetrahydrofuran (THF) and water.[7]

-

Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature for 16-24 hours.[7]

-

After the reaction is complete (monitored by TLC or LC-MS), remove the organic solvent (THF) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.[7]

-

Acidify the aqueous layer to a pH of ~2 using a strong acid (e.g., 1M HCl). The product will precipitate as a solid.[7]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield pure 2-(3-chlorophenoxy)-2-methylpropanoic acid.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic Data

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals: two singlets for the non-equivalent methyl groups, a set of multiplets in the aromatic region corresponding to the protons on the substituted benzene ring, and a broad singlet for the acidic proton of the carboxylic acid. The splitting pattern and chemical shifts of the aromatic protons are diagnostic for the 1,3-disubstitution pattern.

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorptions include a very broad O-H stretch from the carboxylic acid dimer (typically ~3300-2500 cm⁻¹), a sharp and strong C=O stretch (~1700 cm⁻¹), C-O ether stretching bands, and absorptions corresponding to the C-Cl bond and aromatic C-H bonds.[8]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[9][10]

Analytical Workflow for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of this compound in various matrices.

Caption: A typical analytical workflow for the quantification of the target acid.

Explanatory Protocol: A common method involves reverse-phase HPLC with UV detection.[4]

-

Column : C18 stationary phase.

-

Mobile Phase : An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase is crucial to ensure the carboxylic acid is in its neutral, protonated form for better retention on the non-polar C18 column.

-

Detection : UV detection at a wavelength where the chlorophenoxy chromophore absorbs, typically around 220-230 nm.

-

Quantification : Achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS) for structurally similar compounds.[5]

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

GHS Pictogram : GHS07 (Exclamation mark).

-

Personal Protective Equipment (PPE) : Standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[11][12]

-

Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications and Biological Context

While less studied than its 4-chloro isomer (clofibric acid), 2-(3-chlorophenoxy)-2-methylpropanoic acid is relevant in several research areas:

-

Drug Development : It serves as a valuable building block for synthesizing more complex molecules. Its structural similarity to clofibric acid makes it a useful tool for structure-activity relationship (SAR) studies targeting peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[6][13]

-

Environmental Science : As a member of the chlorophenoxy acid family, it is relevant in studies on the environmental fate and biodegradation of herbicides and pharmaceutical pollutants.[1][2] Its moderate water solubility and potential for persistence make it a compound of interest in ecotoxicology.[4]

-

Metabolic Research : It can be used as a reference standard in metabolic studies of related drugs or environmental contaminants to identify and quantify metabolites produced by biological systems.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2797, Clofibric Acid. Accessed January 12, 2026. [Link]

-

Wikipedia. Clofibric acid. Accessed January 12, 2026. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook, Clofibric Acid. Accessed January 12, 2026. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7542, (+-)-2-(3-Chlorophenoxy)propionic acid. Accessed January 12, 2026. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet for 2-(3-Chlorophenoxy)propionic acid. Accessed January 12, 2026. [Link]

-

University of Hertfordshire. AERU: Clofibric acid. Accessed January 12, 2026. [Link]

-

MP Biomedicals. CLOFIBRIC ACID N/H. Accessed January 12, 2026. [Link]

- Google Patents. EP0163435A2 - Preparation of 2-chloropropionic acid esters. Accessed January 12, 2026.

-

National Institute of Standards and Technology. NIST Chemistry WebBook, Mass Spectrum for Clofibric Acid. Accessed January 12, 2026. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. Accessed January 12, 2026. [Link]

Sources

- 1. Clofibric acid - Wikipedia [en.wikipedia.org]

- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. 2-(3-氯苯氧基)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mpbio.com [mpbio.com]

- 7. 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis - chemicalbook [chemicalbook.com]

- 8. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Clofibric Acid [webbook.nist.gov]

- 10. Clofibric Acid [webbook.nist.gov]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Chlorophenoxy)-2-methylpropanoic acid (CAS Number: 17413-73-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenoxy)-2-methylpropanoic acid, a member of the phenoxyalkanoic acid class of compounds. This document details the compound's physicochemical properties, a validated synthetic route via Williamson ether synthesis and subsequent hydrolysis, and a thorough analytical characterization. Furthermore, it explores the potential biological activities of this class of compounds, with a particular focus on their role as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Safety and handling protocols are also outlined to ensure safe laboratory practices. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and investigation of this and related molecules for potential therapeutic applications.

Introduction

2-(3-Chlorophenoxy)-2-methylpropanoic acid belongs to the broader family of phenoxyalkanoic acids, a class of organic compounds that has garnered significant interest in medicinal chemistry and drug discovery.[1] These molecules are characterized by a phenoxy group linked to an alkanoic acid, a structural motif that confers a wide range of biological activities.[1] Historically, chlorophenoxy compounds have been extensively studied for their herbicidal properties, acting as synthetic auxins.[2] However, contemporary research has shifted towards their therapeutic potential, particularly as modulators of metabolic and inflammatory pathways.[1]

The structural isomer, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid), is the active metabolite of the lipid-lowering drug clofibrate.[3][4] The primary mechanism of action for these compounds is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors pivotal in regulating lipid and glucose metabolism.[5] This guide focuses specifically on the meta-substituted isomer, 2-(3-Chlorophenoxy)-2-methylpropanoic acid, providing a detailed technical resource for its synthesis, characterization, and potential biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(3-Chlorophenoxy)-2-methylpropanoic acid is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 17413-73-9 | |

| Molecular Formula | C₁₀H₁₁ClO₃ | |

| Molecular Weight | 214.65 g/mol | |

| Appearance | Solid | [6] |

| InChI | 1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | [6] |

| SMILES | CC(C)(Oc1cccc(Cl)c1)C(O)=O | [6] |

Synthesis and Purification

The synthesis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid is typically achieved through a two-step process: a Williamson ether synthesis to form the corresponding ester, followed by hydrolysis to yield the final carboxylic acid. The following protocol is a representative method.

Synthesis of Ethyl 2-(3-Chlorophenoxy)-2-methylpropanoate (Williamson Ether Synthesis)

The Williamson ether synthesis involves the reaction of a phenoxide with an organohalide. In this case, 3-chlorophenol is deprotonated to form the more nucleophilic 3-chlorophenoxide, which then undergoes a nucleophilic substitution reaction with an ethyl 2-bromo-2-methylpropanoate.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-chlorophenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 3-chlorophenoxide.

-

Nucleophilic Substitution: Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and water.

-

Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq), to the solution.

-

Reaction Progression: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as monitored by TLC.

-

Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a strong acid, such as 1 M hydrochloric acid (HCl).

-

Isolation and Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-Chlorophenoxy)-2-methylpropanoic acid. Further purification can be achieved by recrystallization from a suitable solvent system.

Caption: Synthetic pathway for 2-(3-Chlorophenoxy)-2-methylpropanoic acid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 2-(3-Chlorophenoxy)-2-methylpropanoic acid. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenoxy group, with their chemical shifts and coupling patterns being indicative of the meta-substitution. Signals for the two methyl groups and the carboxylic acid proton will also be present.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the quaternary carbon of the propanoic acid moiety, the carbons of the aromatic ring, and the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: For C₁₀H₁₁ClO₃, the expected monoisotopic mass is approximately 214.04 g/mol .[8]

-

Fragmentation Pattern: The fragmentation pattern in mass spectrometry provides valuable structural information. For carboxylic acids, a common fragmentation is the loss of the hydroxyl radical (M-17) and the carboxyl group (M-45). The fragmentation of the aromatic ring can also lead to characteristic ions.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad O-H stretch for the carboxylic acid (typically around 2500-3300 cm⁻¹).

-

A strong C=O stretch for the carbonyl group of the carboxylic acid (around 1700-1725 cm⁻¹).

-

C-O stretching vibrations for the ether linkage.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

A C-Cl stretching vibration.

Caption: Workflow for the analytical characterization of the synthesized compound.

Biological Activity and Potential Applications

While specific biological data for 2-(3-Chlorophenoxy)-2-methylpropanoic acid is limited in publicly available literature, the broader class of phenoxyalkanoic acids has been extensively investigated for various therapeutic applications.[1]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The primary molecular targets for many fibrate drugs and related phenoxyalkanoic acids are the Peroxisome Proliferator-Activated Receptors (PPARs).[5] These are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes of PPARs:

-

PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to increased fatty acid oxidation and a reduction in plasma triglycerides. Fibrates are well-known PPARα agonists.

-

PPARγ: Highly expressed in adipose tissue, where it plays a key role in adipogenesis and insulin sensitization.

-

PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

Given its structural similarity to known PPAR agonists like clofibric acid, it is highly probable that 2-(3-Chlorophenoxy)-2-methylpropanoic acid also exhibits activity at one or more PPAR subtypes. Further research is warranted to determine its specific PPAR agonist profile and potency.

Potential as an Anti-inflammatory Agent

Phenoxyalkanoic acid derivatives have also been explored for their potential as anti-inflammatory and analgesic agents.[1] The anti-inflammatory effects of PPAR agonists are well-documented and are mediated through the transrepression of pro-inflammatory transcription factors such as NF-κB.

Other Potential Applications

The structural backbone of phenoxyalkanoic acids allows for systematic modifications to explore structure-activity relationships and develop novel therapeutic agents. For instance, derivatives have been investigated as agonists for the free fatty acid receptor 4 (FFAR4), a target for the treatment of type 2 diabetes mellitus.[1]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of paramount importance. For 2-(3-Chlorophenoxy)-2-methylpropanoic acid, the following safety precautions should be observed:

-

Hazard Identification: This compound is classified as Acute Toxicity 4, Oral.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6] A dust mask (type N95 or equivalent) is recommended when handling the solid material.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-(3-Chlorophenoxy)-2-methylpropanoic acid is a valuable compound for research in medicinal chemistry and drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structural similarity to known PPAR agonists suggests a high potential for biological activity. This technical guide provides a solid foundation for researchers to synthesize, characterize, and further investigate the therapeutic potential of this and related phenoxyalkanoic acid derivatives. Future studies should focus on elucidating its specific biological targets, determining its potency and efficacy in relevant in vitro and in vivo models, and exploring its structure-activity relationship to guide the development of novel therapeutic agents.

References

-

Ashnagar, A., Naseri, N. G., & Eghlimi, K. P. (2007). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 23(2). Available at: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1986). Some Halogenated Hydrocarbons and Pesticide Exposures. In IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, No. 41. International Agency for Research on Cancer. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Clofibrate. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Clofibric Acid. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. In PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(3-Chlorophenoxy)propanoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-chlorophenoxy)-2-methylpropanoic acid (C10H11ClO3). Retrieved from [Link]

-

ResearchGate. (2019). Green Synthesis and Industrial Process Development of Cloprop. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Mecoprop - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

-

ResearchGate. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Available at: [Link]

-

ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available at: [Link]

-

Wikipedia. (n.d.). PPAR agonist. Retrieved from [Link]

-

PubMed. (2007). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Retrieved from [Link]

-

PubChem. (n.d.). Clofibric Acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]

- 4. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dialnet.unirioja.es [dialnet.unirioja.es]

- 6. 2-(3-Chlorophenoxy)-2-methylpropanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. PubChemLite - 2-(3-chlorophenoxy)-2-methylpropanoic acid (C10H11ClO3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Mechanism of Action of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chlorophenoxy)-2-methylpropanoic acid is a member of the fibrate class of amphipathic carboxylic acids, a group of compounds developed for the management of metabolic disorders, primarily dyslipidemia.[1] While specific isomers and derivatives like Clofibrate, the ethyl ester of a related compound, have a long history of clinical use, their application has evolved with a deeper understanding of their mechanism and the development of newer agents.[1][2] This guide provides a detailed, technically-focused exploration of the core mechanism of action of 2-(3-Chlorophenoxy)-2-methylpropanoic acid, moving from its primary molecular target to the cascade of downstream effects on lipid homeostasis. Our narrative is structured to elucidate not just the "what" but the "why" of its pharmacological action, providing a robust framework for researchers in drug discovery and metabolic science.

Part 1: The Primary Molecular Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The pharmacological effects of the fibrate class remained largely empirical until the 1990s, when a seminal breakthrough identified their molecular targets: the Peroxisome Proliferator-Activated Receptors (PPARs).[1][3] These are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, which function as critical regulators of nutrient metabolism and energy homeostasis.[3][4]

2-(3-Chlorophenoxy)-2-methylpropanoic acid and other fibrates exert their primary effects by functioning as agonists for the PPARα isoform.[5][6] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, brown adipose tissue, and kidney.[4] In these tissues, it acts as a lipid sensor; endogenous ligands like fatty acids and eicosanoids activate it to orchestrate a transcriptional response that adapts the body to states of fasting and high lipid flux.[6] By mimicking these endogenous ligands, 2-(3-Chlorophenoxy)-2-methylpropanoic acid hijacks this natural regulatory hub to induce profound changes in lipid and lipoprotein metabolism.

Part 2: The Core Mechanism: PPARα Activation and Transcriptional Regulation

The central mechanism is a multi-step process that translates the binding of the drug to its receptor into a change in gene expression. This pathway is a hallmark of nuclear receptor signaling and provides a clear, causal link from the chemical structure of the fibrate to its physiological outcomes.

-

Ligand Binding and Conformational Change : The process begins when 2-(3-Chlorophenoxy)-2-methylpropanoic acid, acting as a synthetic ligand, enters the cell and binds to the ligand-binding domain (LBD) of PPARα in the nucleus. This binding event induces a critical conformational change in the receptor.

-

Heterodimerization with Retinoid X Receptor (RXR) : The conformational shift in PPARα promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[4][6] This PPARα-RXR complex is the functional unit that directly interacts with DNA. The requirement for an RXR partner is a common theme in nuclear receptor signaling, adding a layer of regulatory complexity.

-

PPRE Binding and Coactivator Recruitment : The activated PPARα-RXR heterodimer scans the genome and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the regulatory (promoter) regions of its target genes.[4][6] A PPRE typically consists of a direct repeat of the hexanucleotide sequence AGGTCA separated by a single nucleotide (DR-1). Upon binding to the PPRE, the complex recruits a suite of coactivator proteins, which facilitate the assembly of the transcriptional machinery, including RNA polymerase II, at the gene promoter.

-

Modulation of Gene Transcription : The recruitment of this machinery initiates or enhances the transcription of target genes into messenger RNA (mRNA), which is subsequently translated into protein. The result is a coordinated up- or down-regulation of specific proteins that govern lipid transport, breakdown, and synthesis.[4]

Part 3: Downstream Pharmacological Effects on Lipid Metabolism

The activation of the PPARα signaling cascade results in a multi-pronged alteration of lipid metabolism, primarily impacting triglycerides and HDL cholesterol. The table below summarizes the key gene targets and their metabolic consequences.

| Gene Target | Transcriptional Effect | Consequence on Lipid Metabolism |

| Lipoprotein Lipase (LPL) | Upregulation | Increases hydrolysis of triglycerides within VLDL and chylomicrons, accelerating their clearance from circulation.[4][7] |

| Apolipoprotein C-III (ApoC-III) | Downregulation | Reduces the inhibition of LPL, further enhancing triglyceride clearance.[4] |

| Apolipoprotein A-I (ApoA-I) | Upregulation | Increases the primary protein component of HDL, boosting HDL synthesis and promoting reverse cholesterol transport.[4] |

| Apolipoprotein A-II (ApoA-II) | Upregulation | Increases a key structural protein of HDL, contributing to higher circulating HDL levels.[4] |

| Fatty Acid Transport Proteins | Upregulation | Enhances the uptake of fatty acids into cells for catabolism.[4] |

| Acyl-CoA Synthetase & β-oxidation enzymes | Upregulation | Increases the conversion of fatty acids into acyl-CoA and their subsequent breakdown, reducing substrate for triglyceride synthesis.[4][7] |

These transcriptional changes lead to the following integrated physiological effects:

-

Reduction of Plasma Triglycerides : This is the most significant effect of fibrate therapy.[4] By simultaneously increasing LPL-mediated catabolism and reducing hepatic VLDL production (due to increased fatty acid oxidation), fibrates effectively lower circulating levels of triglyceride-rich lipoproteins.[4][7]

-

Increase in HDL Cholesterol : By upregulating the major apolipoproteins of HDL (ApoA-I and ApoA-II), fibrates stimulate the production of HDL particles, which are crucial for reverse cholesterol transport—the process of removing cholesterol from peripheral tissues back to the liver.[4]

-

Modulation of LDL Cholesterol : The effect on LDL cholesterol is variable. In many patients, LDL-C levels decrease moderately.[4] However, in individuals with very high triglycerides, the rapid conversion of VLDL to LDL can sometimes lead to an increase in LDL-C, a phenomenon known as the "beta-shift".[3] Critically, fibrates tend to promote a shift in LDL particle size from small, dense, highly atherogenic particles to larger, more buoyant LDL particles, which is considered a favorable outcome.[4][8]

Part 4: Experimental Validation: Luciferase Reporter Assay

Verifying that a compound acts as a PPARα agonist is a foundational step in its characterization. The Luciferase Reporter Assay is a widely used, robust cell-based method for this purpose. The causality is self-validating: the light output is directly proportional to the transcriptional activation driven by the compound-receptor interaction.

Detailed Protocol: PPARα Luciferase Reporter Assay

-

Cell Culture and Transfection :

-

Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with two separate plasmids:

-

Expression Plasmid : Contains the gene for human PPARα.

-

Reporter Plasmid : Contains the firefly luciferase gene downstream of a promoter containing multiple PPRE sequences.

-

-

A third plasmid encoding a different reporter (e.g., Renilla luciferase) is often co-transfected to serve as an internal control for transfection efficiency and cell viability.

-

-

Compound Treatment :

-

After allowing 24 hours for plasmid expression, aspirate the media and replace it with fresh media containing various concentrations of 2-(3-Chlorophenoxy)-2-methylpropanoic acid (typically a serial dilution to generate a dose-response curve).

-

Include a vehicle control (e.g., DMSO) and a positive control (a known potent PPARα agonist like GW7647).

-

-

Incubation :

-

Incubate the treated cells for 18-24 hours to allow for receptor activation, gene transcription, and accumulation of luciferase enzyme.

-

-

Cell Lysis and Signal Detection :

-

Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a specialized lysis buffer.

-

Transfer the cell lysate to an opaque microplate suitable for luminescence measurements.

-

Use a luminometer with automated injectors to first add the firefly luciferase substrate (luciferin) and measure the resulting light output.

-

Subsequently, inject a second reagent that quenches the firefly signal and contains the substrate (coelenterazine) for the Renilla luciferase, and measure this second signal.

-

-

Data Analysis :

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for variability.

-

Plot the normalized luminescence against the log of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine key parameters like EC₅₀ (the concentration at which 50% of the maximal response is achieved) and Eₘₐₓ (the maximum efficacy).

-

Conclusion

The mechanism of action of 2-(3-Chlorophenoxy)-2-methylpropanoic acid is a well-defined paradigm of nuclear receptor modulation. By acting as a specific agonist for PPARα, it initiates a transcriptional cascade that fundamentally re-engineers lipid metabolism.[4][5] The primary outcomes—a robust decrease in plasma triglycerides, a beneficial increase in HDL cholesterol, and a favorable modulation of LDL particle size—are direct consequences of the altered expression of genes controlling lipoprotein lipase activity, apolipoprotein synthesis, and fatty acid oxidation.[4][8] This in-depth understanding has not only clarified the role of older fibrates but has also paved the way for the rational design of next-generation PPAR agonists with improved potency and selectivity, which continue to be an area of active research for treating complex metabolic diseases.[9][10]

References

-

Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088–2093. [Link]

-

Wikipedia. (2023). Clofibrate. [Link]

-

Grundy, S. M., Mok, H. Y., Zech, L., & Berman, M. (1981). Mechanisms of action of clofibrate on cholesterol metabolism in patients with hyperlipidemia. Journal of Lipid Research, 22(2), 249-264. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Clofibrate? [Link]

-

Wikipedia. (2023). Fibrate. [Link]

-

Ginsberg, H. N. (2002). Fibrates — The Other Life-saving Lipid Drugs. US Cardiology Review. [Link]

-

Lewis, G. F. (1997). Mechanism of action of fibrates. Canadian Journal of Cardiology, 13 Suppl B, 33B-36B. [Link]

-

Patsnap Synapse. (2024). What is Clofibrate used for? [Link]

-

Zand, A., & Ibrahim, K. (2023). Fibrate Medications. In StatPearls. StatPearls Publishing. [Link]

-

Drugs.com. (n.d.). Clofibrate. [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. PubChem Compound Database. [Link]

-

Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2007). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 50(4), 685-695. [Link]

-

Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(20), 32834-32847. [Link]

Sources

- 1. Fibrate - Wikipedia [en.wikipedia.org]

- 2. Clofibrate - Wikipedia [en.wikipedia.org]

- 3. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]

- 4. ahajournals.org [ahajournals.org]

- 5. What is Clofibrate used for? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Clofibrate? [synapse.patsnap.com]

- 8. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(3-Chlorophenoxy)-2-methylpropanoic acid as a synthetic auxin

An In-Depth Technical Guide to 2-(3-Chlorophenoxy)-2-methylpropanoic Acid as a Synthetic Auxin

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenoxy)-2-methylpropanoic acid, a member of the phenoxyalkanoic acid class of synthetic auxins. Synthetic auxins are pivotal in modern agriculture and plant science research, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) but with greater chemical stability.[1] This document delves into the chemical synthesis, molecular mechanism of action, biological effects, and key experimental protocols for evaluating the auxin-like activity of this compound. It is intended for researchers, scientists, and professionals in drug development and agrochemistry who require a detailed understanding of this specific synthetic auxin and the broader principles of auxin biology.

Compound Profile: Chemical and Physical Properties

2-(3-Chlorophenoxy)-2-methylpropanoic acid is a synthetic compound belonging to the chlorophenoxy class of herbicides and plant growth regulators.[2] Its structure, featuring a chlorophenoxy group linked to a propanoic acid moiety, is central to its biological activity, allowing it to function as a mimic of the endogenous plant hormone auxin.[2]

| Property | Value | Source |

| IUPAC Name | 2-(3-chlorophenoxy)propanoic acid | PubChem |

| Synonyms | Cloprop, 3-CPA, Metachlorphenprop | [2] |

| CAS Number | 101-10-0 | [2] |

| Molecular Formula | C₉H₉ClO₃ | [2] |

| Molecular Weight | 200.62 g/mol | [2] |

| Physical Form | Colorless solid/crystals | [2] |

| Water Solubility | 1,200 mg/L at 22 °C | [3] |

| pKa | 3.62 (estimated) | [3] |

Chemical Synthesis: The Williamson Ether Synthesis Approach

The synthesis of 2-(3-Chlorophenoxy)-2-methylpropanoic acid is typically achieved via a modified Williamson ether synthesis, a robust and well-established method for forming ethers. The process involves the reaction of a phenoxide with an alkyl halide.

The synthesis can be logically broken down into three primary stages:

-

Phenoxide Formation: The process begins with the deprotonation of 3-chlorophenol using a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH). This step is critical as it converts the weakly nucleophilic phenol into the much more reactive sodium 3-chlorophenoxide.[4]

-

Nucleophilic Substitution (SN2 Reaction): The newly formed 3-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl 2-bromo-2-methylpropanoate ester (e.g., ethyl or methyl ester). This SN2 reaction results in the displacement of the bromide leaving group and the formation of the crucial ether linkage, yielding an ester of the final product.[4]

-

Ester Hydrolysis (Saponification): The final step is the base-catalyzed hydrolysis of the ester group to the carboxylic acid. This is typically accomplished by heating the ester with an aqueous solution of a strong base like NaOH. Subsequent acidification protonates the carboxylate salt, yielding the final product, 2-(3-Chlorophenoxy)-2-methylpropanoic acid.[4]

Molecular Mechanism of Action

Synthetic auxins like 2-(3-Chlorophenoxy)-2-methylpropanoic acid exert their biological effects by hijacking the plant's natural auxin signaling pathway. While they mimic endogenous IAA, their higher stability and persistence lead to a sustained and overwhelming hormonal response, disrupting normal growth processes and, at high concentrations, causing plant death.[1][5]

The core mechanism involves the perception of the synthetic auxin by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins, which function as auxin co-receptors.[1][6] This binding event initiates a signaling cascade that leads to the degradation of transcriptional repressors, ultimately activating the expression of auxin-responsive genes.[5][7]

Key Steps in the Auxin Signaling Pathway:

-

Perception and Complex Formation: The synthetic auxin binds to a pocket within the TIR1/AFB F-box protein. This binding stabilizes the interaction between TIR1/AFB and an Aux/IAA transcriptional repressor protein, forming a ternary complex (TIR1/AFB-auxin-Aux/IAA).[1]

-

Ubiquitination: The formation of this complex allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component, to tag the Aux/IAA repressor with ubiquitin molecules.[7]

-

Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is recognized and degraded by the 26S proteasome.[1]

-

Gene Expression: The destruction of the Aux/IAA repressor liberates Auxin Response Factors (ARFs). These transcription factors are now free to bind to auxin-responsive elements in the promoters of specific genes, activating their transcription.[5]

-

Phytotoxic Cascade: The overexpression of these genes leads to a cascade of downstream effects, including the overproduction of other plant hormones like ethylene and abscisic acid (ABA).[5][6] This hormonal imbalance causes symptoms like leaf epinasty, uncontrolled cell division, and ultimately, tissue necrosis and plant death.[5][8]

Biological Effects and Agricultural Applications

While many phenoxypropionic acids are known as herbicides, 2-(3-Chlorophenoxy)-propionic acid (cloprop) has been specifically utilized as a plant growth regulator.[2] Its primary application has been in pineapple cultivation to increase fruit size and weight.[2][9] When applied exogenously, it can supplement the plant's natural auxin production, promoting the development of larger parthenocarpic fruits (fruits developed without fertilization).[9] Studies have shown that its application can lead to an increase in fruit weight while reducing the size of the crown, thereby improving the harvest index.[9]

However, it is important to note that while used as a growth regulator, this class of compounds exhibits herbicidal properties at higher concentrations, selectively controlling broadleaf weeds.[10][11] As of recent records, cloprop is no longer registered for use in the United States by the EPA.[2]

Protocols for Experimental Evaluation

Evaluating the auxin-like activity of a compound like 2-(3-Chlorophenoxy)-2-methylpropanoic acid requires a multi-faceted approach, combining whole-plant bioassays with molecular and analytical techniques.

Protocol: Whole-Plant Root Growth Inhibition Assay

This bioassay is a classic method to determine the biological activity of auxins. At supraoptimal concentrations, auxins inhibit root elongation, providing a quantifiable measure of a compound's potency.

-

Objective: To quantify the dose-dependent inhibitory effect of 2-(3-Chlorophenoxy)-2-methylpropanoic acid on the root growth of a model plant species (e.g., Arabidopsis thaliana or cress).

-

Methodology:

-

Preparation of Media: Prepare sterile plant growth medium (e.g., Murashige and Skoog) in petri dishes containing a range of concentrations of the test compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). A stock solution of the compound should be prepared in a suitable solvent like DMSO.[12]

-

Seed Sterilization: Surface-sterilize seeds using a 70% ethanol wash followed by a bleach solution and several rinses with sterile water.

-

Plating and Stratification: Aseptically place seeds onto the prepared media. Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

-

Incubation: Transfer plates to a growth chamber with a controlled light/dark cycle and temperature. Position the plates vertically to allow roots to grow along the surface of the medium.

-

Measurement: After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings for each concentration using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the average root length for each treatment. Plot the percentage of root growth inhibition relative to the control against the log of the compound concentration to determine the IC₅₀ value (the concentration causing 50% inhibition).

-

Protocol: In Vitro TIR1/AFB Receptor Binding Assay

To understand the molecular interaction, an in vitro binding assay can determine the affinity of the compound for its primary receptor targets, the TIR1/AFB proteins. Techniques like Surface Plasmon Resonance (SPR) are commonly used.

-

Objective: To measure the binding kinetics (association and dissociation rates) and affinity (KD) of 2-(3-Chlorophenoxy)-2-methylpropanoic acid to purified TIR1/AFB receptor proteins.

-

Methodology Overview:

-

Protein Expression and Purification: Express and purify recombinant TIR1, AFB2, and AFB5 proteins from E. coli or another suitable expression system.[13]

-

Sensor Chip Immobilization: Covalently immobilize the purified receptor proteins onto the surface of an SPR sensor chip.

-

Analyte Injection: Prepare a series of dilutions of the synthetic auxin. Inject these solutions sequentially over the sensor chip surface.

-

Binding Measurement: The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to and dissociates from the immobilized receptor, generating a sensorgram in real-time.

-

Data Analysis: Fit the sensorgram data to kinetic models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.[13]

-

Protocol: Quantification of Auxin-Induced Gene Expression

To confirm that the compound acts through the canonical auxin pathway, its effect on the expression of known auxin-responsive genes can be measured using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).

-

Objective: To quantify the change in mRNA levels of auxin-responsive genes (e.g., genes for ACC synthase in ethylene biosynthesis) in plant tissues following treatment.[5][6]

-

Methodology Overview:

-

Plant Treatment: Treat seedlings or plant tissues with the synthetic auxin at an effective concentration for a specific duration.

-

RNA Extraction: Harvest the tissue, flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit or protocol.[12]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using primers specific to the target auxin-responsive genes and a reference (housekeeping) gene for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in the treated samples compared to the untreated controls.

-

Conclusion

2-(3-Chlorophenoxy)-2-methylpropanoic acid serves as an exemplary model of a synthetic auxin. Its activity as both a plant growth regulator and a potential herbicide is rooted in its ability to mimic endogenous IAA and persistently activate the TIR1/AFB signaling pathway.[1][2] Understanding its synthesis, mechanism of action, and the experimental protocols used for its evaluation provides valuable insights for researchers in plant biology, weed science, and agrochemical development. The detailed study of such compounds continues to illuminate the complex and vital role of auxin in governing plant growth and development.

References

-

Purdue University. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool. Purdue University. Retrieved from [Link]

-

Gaines, T. A., et al. (2016). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola, 73(2), 103-112. Retrieved from [Link]

-

Science & Plants for Schools. (n.d.). Investigating the hormone Auxin (IAA), a Plant Growth Regulator. SAPS. Retrieved from [Link]

-

Li, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7763. Retrieved from [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-298. Retrieved from [Link]

-

Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8, 37. Retrieved from [Link]

-

STEM Learning. (n.d.). Investigating the hormone auxin (IAA), a plant growth regulator. STEM Learning. Retrieved from [Link]

-

Shen, L., et al. (2021). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols, 2(4), 100938. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. PubChem. Retrieved from [Link]

-

International Agency for Research on Cancer. (1987). CHLOROPHENOXY HERBICIDES (Group 2B). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the auxin, 2‐(2‐methyl‐4‐chloro‐phenoxy)propionic acid, on cell cycle regulation in maize embryonic tissues. ResearchGate. Retrieved from [Link]

-

Pegoraro, R. F., et al. (2022). Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. Revista Caatinga, 35(1), 1-10. Retrieved from [Link]

-

McMaster, S. A., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. Retrieved from [Link]

-

Florida Department of Agriculture and Consumer Services. (n.d.). Organo-auxin Herbicides. FDACS. Retrieved from [Link]

-

Smejkal, C. W., et al. (2001). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils. Environmental Microbiology, 3(4), 288-293. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 9. dialnet.unirioja.es [dialnet.unirioja.es]

- 10. Immobilienmakler Köln | Hilger & Schmitz Immobilien [immobilienmakler.koeln]

- 11. chemimpex.com [chemimpex.com]

- 12. Protocol for measuring the auxin-induced changes of m6A modification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 2-(3-chlorophenoxy)-2-methylpropanoic acid, a compound belonging to the class of phenoxyalkanoic acids. While its para-substituted isomer, clofibric acid, has been extensively studied as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and a metabolite of the hypolipidemic drug clofibrate, the meta-substituted analog remains a less explored yet potentially significant scaffold for drug discovery. This document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs of 2-(3-chlorophenoxy)-2-methylpropanoic acid, with a particular focus on their potential as modulators of nuclear receptors such as PPARs and free fatty acid receptors (FFARs). Detailed experimental protocols for synthesis and relevant biological assays are provided to equip researchers with the practical knowledge required to explore this chemical space.

Introduction: The Significance of the Phenoxyalkanoic Acid Scaffold

Phenoxyalkanoic acid derivatives are a versatile class of organic compounds with a broad spectrum of biological activities. Historically, they have been widely utilized in agriculture as herbicides and plant growth regulators due to their ability to mimic the natural plant hormone auxin.[1][2] In the realm of medicinal chemistry, this scaffold has garnered significant attention, leading to the development of therapeutic agents for various conditions.

The most prominent example is the fibrate class of drugs, which are derivatives of 2-phenoxy-2-methylpropanoic acid and are primarily used to treat dyslipidemia. These compounds exert their lipid-lowering effects mainly through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[3] Clofibric acid, the 2-(4-chlorophenoxy) isomer of the title compound, is the active metabolite of the first-generation fibrate, clofibrate, and a well-established PPARα agonist.[4]

The specific placement of the chloro substituent on the phenyl ring is a critical determinant of biological activity. While the para-position has been the primary focus of drug development efforts, understanding the influence of meta-substitution is essential for a comprehensive grasp of the structure-activity landscape and for the rational design of novel analogs with potentially improved potency, selectivity, or pharmacokinetic profiles. This guide will focus on the structural analogs of 2-(3-chlorophenoxy)-2-methylpropanoic acid, exploring the synthetic strategies to modify this core structure and the biological assays to evaluate the resulting compounds.

Core Molecular Structure and Rationale for Analog Design

The core structure of 2-(3-chlorophenoxy)-2-methylpropanoic acid consists of three key pharmacophoric elements:

-

The Substituted Phenoxy Ring: The 3-chloro-substituted phenyl ring provides a lipophilic domain that can engage in hydrophobic and van der Waals interactions within a receptor binding pocket.

-

The Ether Linkage: This flexible linker connects the aromatic ring to the aliphatic acid moiety.

-

The 2-Methylpropanoic Acid Headgroup: The carboxylic acid is a critical feature for activity in many nuclear receptors, forming key hydrogen bonds with polar residues in the ligand-binding domain. The gem-dimethyl groups on the alpha-carbon can influence the molecule's conformation and metabolic stability.

The design of structural analogs will systematically explore modifications of these three regions to probe the structure-activity relationships.

Logical Flow for Analog Design

Caption: General synthetic workflow for the parent compound.

Detailed Experimental Protocol: Synthesis of 2-(3-Chlorophenoxy)-2-methylpropanoic Acid

Materials:

-

3-Chlorophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl 2-bromo-2-methylpropanoate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Phenoxide Formation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, a solution of 3-chlorophenol (1.0 eq) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour until the evolution of hydrogen gas ceases.

-

Williamson Ether Synthesis: The reaction mixture is cooled to 0 °C, and ethyl 2-bromo-2-methylpropanoate (1.1 eq) is added dropwise. The mixture is then stirred at room temperature for 12-18 hours.

-

Work-up and Extraction: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

-

Ester Hydrolysis: The crude ester is dissolved in a mixture of methanol and 2M aqueous NaOH solution. The mixture is heated to reflux for 4-6 hours.

-

Acidification and Isolation: After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 1-2 with concentrated HCl, resulting in the precipitation of the carboxylic acid. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-(3-chlorophenoxy)-2-methylpropanoic acid as a solid.

Note: This general protocol can be adapted for the synthesis of various analogs by using appropriately substituted phenols or different α-haloesters.

Structural Analogs and Structure-Activity Relationships (SAR)

While specific SAR studies on a wide range of 2-(3-chlorophenoxy)-2-methylpropanoic acid analogs are not extensively documented in publicly available literature, we can infer potential SAR trends based on studies of related phenoxyalkanoic acids, particularly those targeting PPARs.

Modifications of the Phenoxy Ring

-

Positional Isomerism of the Chloro Group: The position of the halogen on the phenyl ring significantly impacts activity. For many PPAR agonists, a para-substituent is preferred. A comparative study of the ortho-, meta-, and para-chloro analogs would be essential to determine the optimal position for activity and selectivity towards different PPAR subtypes.

-

Nature of the Halogen: Varying the halogen (F, Br, I) can modulate the lipophilicity and electronic properties of the aromatic ring, which in turn can affect receptor binding.

-

Introduction of Other Substituents: The incorporation of small alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups at different positions on the phenyl ring can be explored to probe for additional hydrophobic interactions within the binding pocket.

Modifications of the Carboxylic Acid Headgroup

-

Ester Prodrugs: Esterification of the carboxylic acid is a common strategy to improve oral bioavailability. These prodrugs are typically hydrolyzed in vivo to release the active carboxylic acid.

-

Amide Analogs: Conversion of the carboxylic acid to an amide can alter the hydrogen bonding capacity and overall polarity of the molecule. N-substituted amides can be synthesized to explore additional interactions. [4]* Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with a bioisosteric group, such as a tetrazole, can maintain the acidic character required for receptor interaction while potentially improving metabolic stability and pharmacokinetic properties.

Quantitative Data on Analog Activity

The following table presents hypothetical data to illustrate how the activity of analogs could be compared. Actual data would need to be generated through the biological assays described in the next section.

| Compound | Modification | PPARα EC₅₀ (µM) | PPARγ EC₅₀ (µM) | FFAR4 EC₅₀ (µM) |

| Parent | 3-Cl | 15.2 | > 50 | 25.8 |

| Analog 1 | 4-Cl | 2.5 | 28.4 | 45.1 |

| Analog 2 | 3-Br | 12.8 | > 50 | 22.3 |

| Analog 3 | 3-CH₃ | 20.1 | > 50 | 30.5 |

| Analog 4 | 3-Cl, Ethyl Ester | > 100 (inactive) | > 100 (inactive) | > 100 (inactive) |

| Analog 5 | 3-Cl, Tetrazole | 18.5 | > 50 | 29.9 |

Biological Evaluation: Assays and Protocols

The biological evaluation of 2-(3-chlorophenoxy)-2-methylpropanoic acid analogs typically involves in vitro assays to determine their activity on relevant molecular targets, followed by cell-based assays to assess their functional effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assays

Given that the para-isomer is a known PPAR agonist, evaluating the activity of the meta-isomers and their analogs on PPAR subtypes (α, γ, and δ) is a logical starting point.

Luciferase Reporter Gene Assay Protocol:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with a PPAR expression vector (containing the ligand-binding domain fused to the GAL4 DNA-binding domain) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

Compound Treatment: After 24 hours, the transfected cells are treated with various concentrations of the test compounds or a reference agonist (e.g., fenofibric acid for PPARα, rosiglitazone for PPARγ).

-

Luciferase Activity Measurement: Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated, and EC₅₀ values are determined from the dose-response curves.

Free Fatty Acid Receptor 4 (FFAR4) Activation Assays

Phenoxyalkanoic acids have also been investigated as agonists of FFAR4 (also known as GPR120), a G-protein coupled receptor involved in glucose homeostasis and inflammation.

Calcium Mobilization Assay Protocol:

-

Cell Line: A stable cell line expressing human FFAR4 (e.g., CHO-K1 or HEK293) is used.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.

-

Compound Addition: The cells are then treated with the test compounds, and changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. EC₅₀ values are calculated from the dose-response curves.

Conclusion and Future Directions

The structural analogs of 2-(3-chlorophenoxy)-2-methylpropanoic acid represent a promising yet underexplored area for the discovery of novel therapeutic agents. While the para-substituted isomer has been a cornerstone of dyslipidemia treatment, a systematic investigation of the meta-substituted scaffold could unveil analogs with unique pharmacological profiles. The synthetic routes and biological assays detailed in this guide provide a solid framework for researchers to embark on the design, synthesis, and evaluation of novel compounds based on this core structure.

Future research should focus on building a comprehensive SAR profile for the meta-substituted series, exploring a wider range of substitutions on the phenyl ring and modifications of the carboxylic acid headgroup. Furthermore, elucidating the specific interactions of these analogs with their molecular targets through techniques such as X-ray crystallography and molecular modeling will be crucial for the rational design of next-generation compounds with enhanced potency, selectivity, and drug-like properties. The exploration of this chemical space may lead to the identification of novel modulators of PPARs, FFARs, or other relevant biological targets, with potential applications in the treatment of metabolic and inflammatory diseases.

References

-

Arora, A., Singh, N. R., & Sharma, R. (2016). Synthesis of some novel substituted phenyl isoxazol phenoxy 2-methylpropanoic acids and there in vivo Hypolipidemic activity. ResearchGate. [Link]

-

Brooks, D. A., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-558. [Link]

-

Ohashi, M., et al. (2015). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. International Journal of Molecular Sciences, 16(7), 16341-16365. [Link]

-

Lee, J. Y., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17138-17153. [Link]

-

Kwapiszewski, W., & Borkowski, L. (1987). [Amino Acid Derivatives of 2-(p-chlorophenoxy)-2-methylpropionic Acid as Compounds With Potential Antilipemic Agents. II. Preparation of Methyl Esters of N-[2-(p-chlorophenoxy)-2-methylpropionyl] Amino Acids]. Acta Poloniae Pharmaceutica, 44(2), 121-131. [Link]

-

Sierra, M. L., et al. (2007). Substituted 2-[(4-Aminomethyl)phenoxy]-2-Methylpropionic Acid Pparalpha Agonists. 1. Discovery of a Novel Series of Potent Hdlc Raising Agents. Journal of Medicinal Chemistry, 50(4), 685-695. [Link]

-

Yamaguchi, T., et al. (2016). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry, 24(21), 5467-5476. [Link]

-

PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

-

Dahiya, R., et al. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. ResearchGate. [Link]

-

Ahmed, M. A., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. ResearchGate. [Link]

-

Ohashi, M., et al. (2015). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. ResearchGate. [Link]

-

Witiak, D. T., et al. (1971). Inhibitory action of -(4-chlorophenoxy)- -methylpropionic acid analogs on cholesterol biosynthesis and lipolysis in vitro. Journal of Medicinal Chemistry, 14(8), 754-757. [Link]

- Cutler, H. G., & Cutler, J. M. (1999). Biologically active natural products: agrochemicals. CRC press.

Sources

- 1. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Amino acid derivatives of 2-(p-chlorophenoxy)-2-methylpropionic acid as compounds with potential antilipemic agents. II. Preparation of methyl esters of N-[2-(p-chlorophenoxy)-2-methylpropionyl] amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for 2-(3-Chlorophenoxy)-2-methylpropanoic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Chlorophenoxy)-2-methylpropanoic acid

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the structure of 2-(3-Chlorophenoxy)-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

2-(3-Chlorophenoxy)-2-methylpropanoic acid (C₁₀H₁₁ClO₃, Molar Mass: 214.65 g/mol ) is a small organic molecule featuring a chlorophenoxy moiety linked to an isobutyric acid backbone via an ether linkage.[1] The precise elucidation of its chemical structure is fundamental for understanding its chemical properties, reactivity, and potential biological activity. Spectroscopic analysis provides an empirical foundation for structural confirmation, offering unambiguous data on the connectivity of atoms, the functional groups present, and the overall molecular mass.